6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine 6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20128699
InChI: InChI=1S/C8H7F3N4/c1-4-3-13-6-2-5(12)14-15(6)7(4)8(9,10)11/h2-3H,1H3,(H2,12,14)
SMILES:
Molecular Formula: C8H7F3N4
Molecular Weight: 216.16 g/mol

6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine

CAS No.:

Cat. No.: VC20128699

Molecular Formula: C8H7F3N4

Molecular Weight: 216.16 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine -

Specification

Molecular Formula C8H7F3N4
Molecular Weight 216.16 g/mol
IUPAC Name 6-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine
Standard InChI InChI=1S/C8H7F3N4/c1-4-3-13-6-2-5(12)14-15(6)7(4)8(9,10)11/h2-3H,1H3,(H2,12,14)
Standard InChI Key PQWIVGILLRVQPL-UHFFFAOYSA-N
Canonical SMILES CC1=C(N2C(=CC(=N2)N)N=C1)C(F)(F)F

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s core consists of a pyrazolo[1,5-a]pyrimidine system, a bicyclic framework formed by fusing pyrazole and pyrimidine rings. Key structural features include:

  • Methyl group at C6: Enhances steric bulk and influences ring electronics.

  • Trifluoromethyl group at C7: Introduces strong electron-withdrawing effects, improving metabolic stability and membrane permeability.

  • Amino group at C2: Serves as a hydrogen bond donor/acceptor, critical for target engagement .

The molecular formula is C₈H₇F₃N₄, with a molecular weight of 216.16 g/mol. X-ray crystallography of related analogues confirms planarity, which facilitates π-π stacking interactions in biological systems .

Electronic and Steric Effects

The trifluoromethyl group’s electronegativity induces a dipole moment, polarizing the pyrimidine ring and enhancing electrophilic substitution reactivity at C5 . Methylation at C6 sterically shields the adjacent nitrogen, moderating nucleophilic attack at N1 . These properties are tunable via substituent modifications, enabling tailored interactions with enzymes or receptors .

Synthesis and Chemical Reactivity

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reactions while improving yields (~90%) and regioselectivity. A one-pot protocol using Vilsmeier–Haack formylation enables efficient access to 3-formyl derivatives, which serve as intermediates for fluorophore synthesis .

Multicomponent Reactions (MCRs)

Recent advances employ MCRs for atom-economical synthesis. A three-component reaction of hydrazine hydrate, 2-(arylhydrazono)malononitrile, and β-diketones under solvent-free conditions achieves 75–92% yields with excellent regiocontrol .

Table 1: Comparison of Synthetic Approaches

MethodYield (%)Reaction TimeKey Advantage
Cyclocondensation70–8512–24 hScalability
Microwave-Assisted85–9015–30 minSpeed, regioselectivity
Multicomponent Reaction75–922–4 hAtom economy, no solvents

Post-Synthetic Modifications

The amino group at C2 undergoes reductive amination with aldehydes or ketones, yielding secondary amines with enhanced pharmacokinetic profiles . Electrophilic substitution at C5 is facilitated by the electron-deficient pyrimidine ring, enabling halogenation or arylation .

Biological Activities and Mechanisms

Kinase Inhibition

The compound exhibits nanomolar inhibition of PI3Kδ and CK2, kinases implicated in cancer and inflammation. Docking studies reveal that the trifluoromethyl group occupies a hydrophobic pocket near the ATP-binding site, while the amino group hydrogen-bonds with Asp832 in PI3Kδ .

Table 2: Kinase Inhibition Profiles

KinaseIC₅₀ (nM)Cell LineReference
PI3Kδ12.4NALM-6 leukemia
CK243.9MCF-7 breast

Anticancer Activity

In cytotoxic screens against MCF-7 and BT474 breast cancer cells, the compound showed IC₅₀ values of 5–15 µM, outperforming doxorubicin in apoptosis induction . Mechanistic studies suggest mitochondrial membrane depolarization and caspase-3 activation .

Applications in Drug Discovery and Materials Science

Medicinal Chemistry

  • Kinase-Targeted Therapies: Analogues with N-tert-butylpiperazine substitutions show >100-fold selectivity for PI3Kδ over α/β isoforms .

  • Antiviral Agents: Pyrazolo[1,5-a]pyrimidines inhibit HIV-1 reverse transcriptase by competing with dNTPs .

Fluorescent Probes

The planar core exhibits Stokes shifts of 80–120 nm and quantum yields up to 44%, making it suitable for bioimaging. Electron-donating groups at C7 enhance fluorescence intensity via intramolecular charge transfer (ICT) .

Table 3: Photophysical Properties

Substituentλₐbs (nm)λₑₘ (nm)Quantum Yield (%)
-OCH₃36048044
-CF₃34042012

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Rhodium-catalyzed [3+2] cycloadditions enable enantioselective synthesis of chiral derivatives, expanding access to stereochemically diverse libraries .

Targeted Drug Delivery

Nanoparticle formulations conjugated to folate ligands enhance tumor-specific uptake, reducing off-target effects in preclinical models .

Computational Design

Machine learning models predict ADMET profiles, identifying derivatives with optimal logP (2.1–3.5) and solubility (>50 µM) .

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